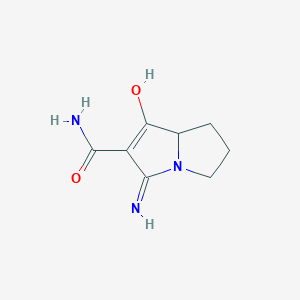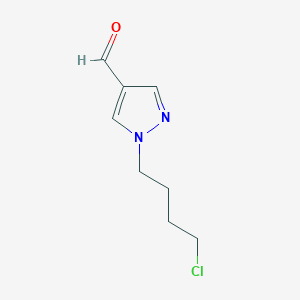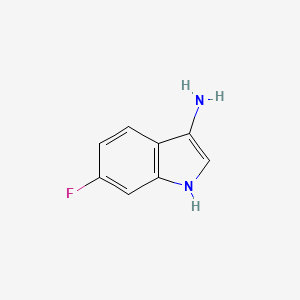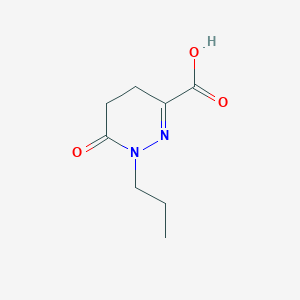![molecular formula C13H9ClN2 B13158208 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 4-position and a phenyl group at the 6-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-7-azaindole with phenylacetylene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the phenyl group or the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide, with bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-amino-6-phenyl-1H-pyrrolo[2,3-b]pyridine, 4-thio-6-phenyl-1H-pyrrolo[2,3-b]pyridine, etc.
Oxidation Products: Products may include this compound-3-carboxylic acid.
Reduction Products: Reduced derivatives of the phenyl group or the pyridine ring.
科学的研究の応用
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of fibroblast growth factor receptors, which are implicated in various cancers.
Biological Research: Used to investigate signaling pathways and cellular processes.
Chemical Biology: Employed as a tool compound to study enzyme functions and interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy .
類似化合物との比較
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the phenyl group at the 6-position.
6-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom at the 4-position.
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: Has a methyl group instead of a phenyl group at the 6-position.
Uniqueness
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the chlorine atom and the phenyl group, which contribute to its distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile scaffold for drug development and other applications .
特性
分子式 |
C13H9ClN2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
4-chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-11-8-12(9-4-2-1-3-5-9)16-13-10(11)6-7-15-13/h1-8H,(H,15,16) |
InChIキー |
USGGXRCFAZWZKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)
